molecular formula C25H20ClN3O6S B7728471 C25H20ClN3O6S

C25H20ClN3O6S

Cat. No. B7728471
M. Wt: 526.0 g/mol
InChI Key: GRHGCXCBFNFCDW-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C25H20ClN3O6S is a useful research compound. Its molecular formula is C25H20ClN3O6S and its molecular weight is 526.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality C25H20ClN3O6S suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about C25H20ClN3O6S including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Polyynes Formation

    The study "Direct detection of polyynes formation from the reaction of ethynyl radical (C2H) with propyne (CH3–CCH) and allene (CH2CCH2)" by Goulay et al. (2007) explores the formation of polyynes, which are compounds with consecutive triple bonds, typically found in astrochemical environments like Titan's atmosphere. This research could relate to the atmospheric chemistry of similar complex organic molecules (Goulay et al., 2007).

  • Covalent Frameworks in C2N

    Tian et al. (2020) discuss C2N, a unique carbon nitride with applications in catalysis, environmental science, energy storage, and biotechnology. This study may provide insights into the use of similar carbon-rich compounds in various technological applications (Tian et al., 2020).

  • Catalytic Behavior of Sodium Iminoquinolates

    The study "Sodium iminoquinolates with cubic and hexagonal prismatic motifs: synthesis, characterization and their catalytic behavior toward the ROP of rac-lactide" by Zhang et al. (2016) focuses on the catalytic applications of sodium iminoquinolates, a class of compounds that might share structural or functional similarities with C25H20ClN3O6S (Zhang et al., 2016).

  • C1 Catalysis

    Bao et al. (2019) review the field of C1 catalysis, which involves the conversion of simple carbon-containing compounds into high-value chemicals and fuels. This research could relate to the chemical transformation processes relevant to C25H20ClN3O6S (Bao et al., 2019).

  • Zeolites in C1 Chemistry

    Zhang et al. (2020) discuss the application of zeolites in C1 chemistry, focusing on the transformation of C1 molecules into hydrocarbons and oxygenates. This research might offer insights into catalytic applications for similar complex molecules (Zhang et al., 2020).

  • Crystal Structure of Related Compounds

    The study "Crystal structure of (E)-1,3-bis(6-methoxynaphthalen-2-yl)prop-2-en-1-one" by Patel and Chadha (2015) presents the crystal structure of a compound with a similar molecular formula. Understanding the structural aspects could be crucial for applications in material science or pharmaceuticals (Patel & Chadha, 2015).

properties

IUPAC Name

ethyl 2-[[(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20ClN3O6S/c1-2-34-25(31)22-18-5-3-4-6-21(18)36-24(22)28-23(30)14(13-27)11-16-8-10-20(35-16)17-9-7-15(29(32)33)12-19(17)26/h7-12H,2-6H2,1H3,(H,28,30)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHGCXCBFNFCDW-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20ClN3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-[[(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.